Welcome to the BenchChem Online Store!
molecular formula C12H8ClF3N2O B8531486 5-Benzyloxy-4-chloro-2-(trifluoromethyl)pyrimidine

5-Benzyloxy-4-chloro-2-(trifluoromethyl)pyrimidine

Cat. No. B8531486
M. Wt: 288.65 g/mol
InChI Key: JPBRYWKCLDFZHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05098904

Procedure details

A mixture of XXIII (3.3 g, 12.2 mmol), diethyl aniline (1.94 mL, 12.2 mmol), and phosphorus oxychloride (0.758 mL, 8.13 mmol) was heated in a 100° C. oil bath for 3 hr. The dark reaction mixture was vacuum distilled to give the product as a clear oil (1.0 g, 28.4%).
Name
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
1.94 mL
Type
reactant
Reaction Step One
Quantity
0.758 mL
Type
reactant
Reaction Step One
Yield
28.4%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:10](O)=[N:11][C:12]([C:15]([F:18])([F:17])[F:16])=[N:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)C1C=CC=CC=1)C.P(Cl)(Cl)([Cl:33])=O>>[CH2:1]([O:8][C:9]1[C:10]([Cl:33])=[N:11][C:12]([C:15]([F:18])([F:17])[F:16])=[N:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(=NC(=NC1)C(F)(F)F)O
Name
Quantity
1.94 mL
Type
reactant
Smiles
C(C)N(C1=CC=CC=C1)CC
Name
Quantity
0.758 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dark reaction mixture
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C(=NC(=NC1)C(F)(F)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 28.4%
YIELD: CALCULATEDPERCENTYIELD 42.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.